molecular formula C8H12N2O B13893259 4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one

4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one

Katalognummer: B13893259
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: LHRGOVPAWZDMDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one is a heterocyclic organic compound with a unique structure that includes a quinoxaline ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diamines with diketones or keto acids. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one is unique due to its specific quinoxaline ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C8H12N2O

Molekulargewicht

152.19 g/mol

IUPAC-Name

4a,5,6,7,8,8a-hexahydro-1H-quinoxalin-2-one

InChI

InChI=1S/C8H12N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h5-7H,1-4H2,(H,10,11)

InChI-Schlüssel

LHRGOVPAWZDMDA-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2C(C1)NC(=O)C=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.